molecular formula C8H6N4S B13963648 2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole CAS No. 88730-89-6

2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole

Cat. No.: B13963648
CAS No.: 88730-89-6
M. Wt: 190.23 g/mol
InChI Key: DAIHBUXVNHVICF-UHFFFAOYSA-N
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Description

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole typically involves the cyclization of benzimidazole derivatives with appropriate sulfur-containing reagents. One common method involves the reaction of benzimidazole-2-thione with alkylating agents, leading to the formation of the thiatriazino ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole is unique due to its fused ring structure that combines the properties of benzimidazole and thiatriazine. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

88730-89-6

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

2H-[1,2,4,6]thiatriazino[2,3-a]benzimidazole

InChI

InChI=1S/C8H6N4S/c1-2-4-7-6(3-1)11-8-9-5-10-13-12(7)8/h1-5H,(H,9,10,11)

InChI Key

DAIHBUXVNHVICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2SNC=N3

Origin of Product

United States

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